4-Fluoro-2-(trifluoromethyl)phenylhydrazine 4-Fluoro-2-(trifluoromethyl)phenylhydrazine
Brand Name: Vulcanchem
CAS No.: 754973-91-6
VCID: VC2333132
InChI: InChI=1S/C7H6F4N2/c8-4-1-2-6(13-12)5(3-4)7(9,10)11/h1-3,13H,12H2
SMILES: C1=CC(=C(C=C1F)C(F)(F)F)NN
Molecular Formula: C7H6F4N2
Molecular Weight: 194.13 g/mol

4-Fluoro-2-(trifluoromethyl)phenylhydrazine

CAS No.: 754973-91-6

Cat. No.: VC2333132

Molecular Formula: C7H6F4N2

Molecular Weight: 194.13 g/mol

* For research use only. Not for human or veterinary use.

4-Fluoro-2-(trifluoromethyl)phenylhydrazine - 754973-91-6

Specification

CAS No. 754973-91-6
Molecular Formula C7H6F4N2
Molecular Weight 194.13 g/mol
IUPAC Name [4-fluoro-2-(trifluoromethyl)phenyl]hydrazine
Standard InChI InChI=1S/C7H6F4N2/c8-4-1-2-6(13-12)5(3-4)7(9,10)11/h1-3,13H,12H2
Standard InChI Key KWDCHZMMHDGSMD-UHFFFAOYSA-N
SMILES C1=CC(=C(C=C1F)C(F)(F)F)NN
Canonical SMILES C1=CC(=C(C=C1F)C(F)(F)F)NN

Introduction

Chemical Structure and Properties

4-Fluoro-2-(trifluoromethyl)phenylhydrazine is an aromatic compound belonging to the phenylhydrazine class. Its structure consists of a phenyl ring substituted with a hydrazine group (-NH-NH₂), a fluorine atom at the para-position (C-4), and a trifluoromethyl group at the ortho-position (C-2).

Basic Chemical Identifiers

The basic molecular and structural information for 4-Fluoro-2-(trifluoromethyl)phenylhydrazine is summarized in the following table:

PropertyInformation
Molecular FormulaC₇H₆F₄N₂
Molecular Weight194.13 g/mol
Functional GroupsHydrazine, Fluorine, Trifluoromethyl
Primary ClassificationSubstituted phenylhydrazine

Structural Comparison with Hydrochloride Salt

The hydrochloride salt of 4-Fluoro-2-(trifluoromethyl)phenylhydrazine has a molecular formula of C₇H₇ClF₄N₂ and a molecular weight of 230.59 g/mol . This salt form is formed when the free base interacts with hydrochloric acid, resulting in protonation of the hydrazine nitrogen and inclusion of a chloride counterion.

Structural Isomers

An important structural isomer of this compound is 2-Fluoro-4-(trifluoromethyl)phenylhydrazine, where the positions of the fluorine and trifluoromethyl groups are interchanged. This isomer and its hydrochloride salt (CAS: 1030313-53-1) appear frequently in chemical databases . The molecular structures of these compounds differ in the relative positions of the substituents on the phenyl ring, which can significantly affect their chemical properties and reactivity.

Physical Properties

Solubility and Stability

Based on structural analysis and comparison with related compounds:

PropertyDescription
Water SolubilityLimited solubility expected in water
Organic Solvent SolubilityLikely soluble in polar organic solvents (acetone, alcohols, etc.)
StabilityPotentially sensitive to oxidation; hydrazine groups typically react with oxygen

The stability of the compound may be influenced by environmental factors such as heat, light, and air exposure. Safety documentation for the hydrochloride salt indicates that it requires proper storage conditions to maintain stability .

Synthesis Methods

Related Synthetic Procedures

Research on related compounds suggests potential synthetic pathways. For instance, the literature mentions arylation of hydrazones with fluorinated nitrobenzene derivatives, which could be adapted for synthesizing the target compound . Specifically, research indicates that "arylation of hydrazones 20b and 20c with 1-fluoro-2-nitro-4-(trifluoromethyl)benzene (21) in DMSO containing K₂CO₃" resulted in yields of 99% and 60%, respectively .

Chemical Reactivity

Hydrazine Group Reactivity

The hydrazine functional group (-NH-NH₂) makes this compound particularly reactive in several contexts:

  • Condensation reactions with carbonyl compounds to form hydrazones

  • Nucleophilic substitution reactions

  • Reduction reactions

  • Cyclization reactions to form nitrogen-containing heterocycles

Influence of Fluorine Substituents

The presence of fluorine atoms significantly influences the reactivity of the compound:

  • The trifluoromethyl group acts as a strong electron-withdrawing group, enhancing the acidity of nearby protons

  • The para-fluorine substituent also withdraws electron density, affecting the electronic distribution in the aromatic ring

  • These effects combine to make the phenyl ring more susceptible to nucleophilic aromatic substitution reactions

Observed Reactions in Related Compounds

Research on similar compounds demonstrates various transformation possibilities. For example, studies on Blatter's radical derivatives show that functionalized phenyl rings with fluorine and trifluoromethyl groups can undergo various transformations including:

  • Pd-catalyzed C-C coupling reactions (e.g., Suzuki coupling)

  • Reductive transformations

  • Alkylation reactions under standard conditions (e.g., with K₂CO₃ in MeCN)

Applications and Uses

Synthetic Building Block

4-Fluoro-2-(trifluoromethyl)phenylhydrazine serves as a valuable building block in organic synthesis due to its reactive hydrazine group and electronically unique aromatic system. Potential applications include:

  • Precursor for heterocyclic compounds, particularly nitrogen-containing rings

  • Intermediate in pharmaceutical synthesis

  • Component in the preparation of specialized dyes or pigments

Research Applications

The compound's unique structural features make it relevant in various research contexts:

  • Study of structure-activity relationships in medicinal chemistry

  • Investigation of fluorine-containing materials

  • Development of functionalized materials with specific electronic properties

Hazard CategoryClassification
Skin Corrosion/IrritationCategory 2
Serious Eye Damage/Eye IrritationCategory 2
Specific PrecautionsRequires proper handling and personal protective equipment

The safety documentation indicates that the compound should be treated as potentially irritating to skin and eyes .

Emergency Procedures

In case of exposure or accidents:

  • Eye Contact: Begin eye irrigation immediately and remove contact lenses if present

  • Skin Contact: Wash affected areas thoroughly with soap and water

  • Inhalation: Move to fresh air and seek medical attention if symptoms develop

  • Ingestion: Seek immediate medical attention

Environmental Considerations

Waste Management

Proper disposal methods include:

  • Recycle whenever possible or consult manufacturer for recycling options

  • Consult appropriate waste management authorities

  • Residue should be buried in an authorized landfill

  • Containers should be recycled if possible or disposed of in an authorized landfill

Related Compounds and Derivatives

Structural Variants

Several structural variants of 4-Fluoro-2-(trifluoromethyl)phenylhydrazine exist, including:

  • 2-Fluoro-4-(trifluoromethyl)phenylhydrazine: A positional isomer where the fluorine and trifluoromethyl groups are interchanged

  • The hydrochloride salts of both isomers

  • Derivatives where the hydrazine group has been further functionalized

Transformation Products

Research on related compounds demonstrates several possible transformations, including:

  • Oxidative cyclization to form triazine derivatives

  • Formation of hydrazones through condensation reactions

  • Reductive transformations of the hydrazine group

  • Functionalization through Pd-catalyzed coupling reactions

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